Bamifylline

Vue d'ensemble

Description

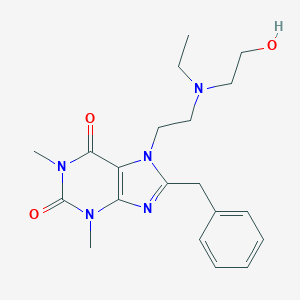

Bamifylline est un médicament appartenant à la classe chimique des xanthines. Il agit comme un antagoniste sélectif des récepteurs de l'adénosine A1 et est principalement utilisé dans le traitement de l'asthme bronchique et d'autres affections associées au bronchospasme . La formule chimique de la this compound est C20H27N5O3, et sa masse molaire est de 385,46008 g/mol .

Applications De Recherche Scientifique

La Bamifylline a plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier le comportement des dérivés xanthiques dans diverses réactions chimiques.

Biologie : Étudiée pour ses effets sur les processus cellulaires et les interactions avec les récepteurs.

Médecine : Principalement utilisée dans le traitement de l'asthme bronchique et du bronchospasme.

Mécanisme d'action

La this compound exerce ses effets en agissant comme un antagoniste sélectif des récepteurs de l'adénosine A1 . Cela signifie qu'elle se lie aux récepteurs de l'adénosine A1 et les bloque, empêchant l'adénosine d'exercer ses effets. L'adénosine provoque généralement une bronchoconstriction et une inflammation, donc en bloquant ces récepteurs, la this compound aide à soulager le bronchospasme et à améliorer la circulation de l'air chez les patients asthmatiques .

Mécanisme D'action

Target of Action

Bamifylline primarily targets the A1 adenosine receptors . These receptors play a crucial role in various physiological processes, including the regulation of heart rate and sleep, and the modulation of neurotransmitter release in the central nervous system .

Mode of Action

As a selective A1 adenosine receptor antagonist , this compound binds to these receptors and inhibits their activity . This interaction blocks the action of adenosine, a neurotransmitter that can induce bronchoconstriction. By antagonizing the A1 adenosine receptors, this compound helps to relax the smooth muscles in the airways, thereby alleviating symptoms of bronchial asthma and bronchospasm .

Biochemical Pathways

By blocking these receptors, this compound may potentially influence these pathways .

Result of Action

The primary result of this compound’s action is the relaxation of the bronchial smooth muscles , which helps to alleviate the symptoms of conditions like bronchial asthma and bronchospasm . By blocking the A1 adenosine receptors, this compound prevents bronchoconstriction, improving airflow and reducing respiratory distress .

Analyse Biochimique

Biochemical Properties

Bamifylline, as an adenosine A1 receptor antagonist, interacts with adenosine receptors in the body . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . The interaction between this compound and these receptors is antagonistic, meaning that this compound binds to these receptors but does not activate them, thereby blocking the actions of adenosine .

Cellular Effects

This compound’s primary cellular effect is its ability to block the action of adenosine on its receptor . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, in the context of bronchial asthma, this compound can help relax bronchial smooth muscle cells, inhibit bronchoconstriction, and reduce inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its antagonistic action on the adenosine A1 receptor . By binding to this receptor, this compound prevents adenosine from exerting its effects, which include bronchoconstriction and inflammatory responses . This mechanism of action is crucial for this compound’s therapeutic use in conditions like bronchial asthma .

Metabolic Pathways

As a xanthine derivative, it is likely that this compound undergoes metabolism in the liver, similar to other xanthine drugs .

Subcellular Localization

Given its mechanism of action as an adenosine receptor antagonist, it is likely that this compound localizes to the cell membrane where adenosine receptors are predominantly found .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de Bamifylline implique la réaction de la 8-benzylthéophylline (8-benzyl-1,3-diméthyl-7H-purine-2,6-dione) avec le 2-(éthylamino)éthanol et le 1,2-dichloroéthane en présence de carbonate de sodium anhydre (Na2CO3) dans un solvant organique non polaire tel que le dioxane ou le xylène . Le mélange réactionnel est ensuite soumis à une extraction avec un solvant organique et de l'eau, suivie de l'ajout d'acide chlorhydrique pour obtenir du chlorhydrate de this compound cristallin .

Méthodes de production industrielle

La production industrielle du chlorhydrate de this compound suit une voie de synthèse similaire, mais elle est optimisée pour un rendement et une pureté élevés dans un temps de réaction court. Cela implique de minimiser les étapes de réaction et d'utiliser des conditions de réaction spécifiques pour garantir que le processus est adapté à la production de masse .

Analyse Des Réactions Chimiques

Types de réactions

La Bamifylline subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la this compound.

Substitution : La this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).

Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Divers réactifs, notamment les halogènes et les agents alkylants, sont utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés.

Comparaison Avec Des Composés Similaires

Composés similaires

Théophylline : Un autre dérivé xanthique utilisé dans le traitement des affections respiratoires.

Caféine : Un stimulant bien connu qui appartient également à la classe des xanthines et a des effets pharmacologiques similaires.

Unicité

La Bamifylline est unique par son antagonisme sélectif des récepteurs de l'adénosine A1, ce qui la distingue des autres dérivés xanthiques comme la théophylline et la caféine qui ont une activité réceptoriale plus large . Cette sélectivité rend la this compound particulièrement efficace pour cibler le bronchospasme sans provoquer autant d'effets secondaires que les autres xanthines.

Activité Biologique

Bamifylline is a methylxanthine derivative primarily used in the treatment of bronchial asthma and other respiratory conditions characterized by bronchospasm. This compound exhibits a range of biological activities, particularly through its interaction with adenosine receptors, which are crucial in modulating various physiological responses. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by data tables and relevant case studies.

Pharmacological Profile

This compound is recognized for its selective antagonism of adenosine A1 receptors, which plays a significant role in its therapeutic effects. The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 385.468 g/mol

This compound functions primarily as an adenosine receptor antagonist. It selectively inhibits A1 receptors while having a lesser effect on A2 receptors. This selective activity is crucial for its bronchodilatory effects and its ability to mitigate bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).

Biological Activities

The biological activities of this compound can be summarized as follows:

- Bronchodilation : By blocking adenosine receptors, this compound facilitates bronchodilation, improving airflow in patients with obstructive airway diseases.

- Anti-inflammatory Effects : It has been shown to reduce eosinophilic inflammation in the airways, beneficial for asthma management.

- Histamine Release Modulation : this compound may influence the immunological release of histamine, further aiding in the reduction of bronchoconstriction.

Efficacy in Asthma and COPD

A study involving patients with bronchial asthma demonstrated that this compound significantly improved lung function parameters such as Forced Expiratory Volume (FEV1) and Forced Vital Capacity (FVC). The results indicated a notable reduction in symptoms and an improvement in overall respiratory function.

| Study | Population | Treatment Duration | Key Findings |

|---|---|---|---|

| 16 patients with asthma | 12 weeks | Significant improvement in FEV1 (p<0.05) | |

| 20 patients with COPD | 8 weeks | Reduced eosinophil counts and improved lung function |

Side Effects and Safety Profile

While this compound is generally well-tolerated, some side effects have been reported, including gastrointestinal disturbances, headache, and potential cardiovascular effects due to its xanthine structure. Monitoring is advised when used alongside other medications that may interact with its metabolic pathways.

Case Studies

- Case Study on Asthma Management : A patient with severe asthma unresponsive to standard therapies was treated with this compound. The patient exhibited a marked improvement in symptoms after two weeks, with a significant increase in peak expiratory flow rates.

- COPD Patient Response : In another case involving a COPD patient, long-term treatment with this compound resulted in reduced exacerbation rates and improved quality of life metrics over six months.

Comparative Analysis with Other Xanthines

This compound's activity can be compared with other xanthines like theophylline regarding efficacy and side effects:

| Compound | Mechanism | Bronchodilation | Anti-inflammatory | Side Effects |

|---|---|---|---|---|

| This compound | A1 receptor antagonist | Yes | Yes | Mild gastrointestinal |

| Theophylline | PDE inhibitor | Yes | Yes | Cardiac arrhythmias |

Propriétés

IUPAC Name |

8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2/h5-9,26H,4,10-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUYEFBRTFASAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20684-06-4 (mono-hydrochloride), 3736-86-5 (unspecified HCl) | |

| Record name | Bamifylline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0022642 | |

| Record name | Bamifylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2016-63-9 | |

| Record name | Bamifylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bamifylline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bamifylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bamifylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Purine-2,6-dione, 7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAMIFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTY15D026H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Bamifylline, like other methylxanthines such as theophylline and caffeine, acts as a competitive inhibitor of cyclic nucleotide phosphodiesterase V (PDE V). []

A: While this compound inhibits PDE V, it does so less potently than other xanthines. [] Its bronchodilatory effects are likely linked to a complex interplay of mechanisms, including potential anti-inflammatory actions, phosphoinositide 3-kinase inhibition, adenosine receptor antagonism, and modulation of histone deacetylases. []

A: Unlike theophylline and enprofylline, which show cardiostimulant effects, this compound lacks such properties and may even reduce heart rate and contractility in some models. [] This suggests a distinct mechanism influencing calcium movement across cardiac membranes. []

ANone: The molecular formula of this compound is C16H17N5O2, and its molecular weight is 311.34 g/mol.

ANone: The provided research papers primarily focus on this compound's pharmacological properties and analytical methods for its detection and quantification. Information regarding material compatibility and stability under various conditions is not extensively covered.

ANone: this compound is primarily known for its pharmacological activity as a bronchodilator. The provided research papers do not indicate any inherent catalytic properties associated with this compound.

A: Yes, computational approaches like E-pharmacophore modeling and molecular docking have been used to assess this compound's potential as a SARS-CoV-2 main protease inhibitor. [, ] These studies suggest a strong binding affinity to the enzyme active site. [, ]

ANone: The research papers provided do not delve into specific SAR studies exploring the impact of structural modifications on this compound's activity, potency, or selectivity.

A: While specific stability data is limited in the provided research, this compound is formulated into oral tablets and suppositories for clinical use. [, ] Research highlights challenges in achieving consistent bioavailability due to variable absorption. []

ANone: The provided research papers primarily focus on this compound's pharmacological properties, analytical techniques, and a few case reports. Information regarding specific SHE regulations and compliance is not discussed.

A: this compound is rapidly and extensively metabolized, primarily in the liver and kidneys, into various metabolites, including AC-119, which also exhibits pharmacological activity. [, , , ] It is excreted through urine and bile. [] Oral administration leads to variable bioavailability and significant interindividual variability in plasma levels. []

A: No evidence of this compound accumulation in the blood has been found after repeated doses as high as 900 mg administered every eight hours. []

A: The half-life of this compound in plasma ranges from 1.5 to 2 hours, considerably shorter than theophylline's half-life, which exceeds four hours. []

A: Clinical studies indicate this compound improves lung function, reduces symptoms like cough and dyspnea, and enhances exercise capacity in patients with chronic obstructive pulmonary disease (COPD). [, , ] It shows protective and curative effects against bronchospasm induced by allergens, comparable to theophylline. []

A: Case reports suggest this compound can improve symptoms and lung function in individuals with severe asthma who experience difficulties with oral theophylline treatment. [, ]

ANone: The research provided does not delve into specific resistance mechanisms related to this compound.

A: While generally considered safe, this compound may cause adverse effects such as gastric intolerance and skin reactions. [, , ] A fatal case of this compound intoxication has been reported. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.